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Compound of Interest

Compound Name: C31H26CIN303

Cat. No.: B12140327

Spectroscopic Elucidation of C31H26CIN303: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the
hypothetical organic compound with the molecular formula C31H26CIN303. The following
sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) analysis, present illustrative data in a structured format, and visualize the
experimental workflows. This document is intended to serve as a practical resource for
professionals engaged in the structural characterization of novel chemical entities.

Hypothetical Compound Structure

For the purpose of this guide, a plausible chemical structure for C31H26CIN303 has been
conceptualized to generate a realistic spectroscopic dataset. The proposed structure is N-(4-
chlorophenyl)-2-(4-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-N-
phenethylacetamide. This structure contains a variety of chemical environments that are well-
suited for demonstration of NMR and MS techniques.

Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for C31H26CIN303. This
data is generated for illustrative purposes to guide researchers in their analytical endeavors.
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Nuclear Magnetic Resonance (NMR) Data

Table 1: Hypothetical *H NMR Data (500 MHz, CDCIs)

. . Coupling

Chemical Shift L . )

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

7.85 d 85 2H Ar-H
7.60 d 8.5 2H Ar-H
7.45-7.30 m - 9H Ar-H
7.20 d 8.0 2H Ar-H
7.05 d 8.0 2H Ar-H
6.90 d 9.0 2H Ar-H
4.80 S - 2H O-CH2-C=0
4.10 t 7.0 2H N-CH2-CHz-Ar
3.40 S - 1H Pyrazole CH
2.95 t 7.0 2H N-CHz-CHz-Ar

Table 2: Hypothetical 13C NMR Data (125 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12140327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
169.5 C=0 (amide)
165.0 C=0 (pyrazole)
158.0 Ar-C (para to O)
145.2 Ar-C (ipso to pyrazole)
142.0 Ar-C (ipso to N)
138.5 Ar-C (ipso to CH2)
134.0 Ar-C (ipso to CI)
130.0 - 120.0 Ar-CH

95.0 Pyrazole CH

67.0 O-CH:2

50.5 N-CH:z

35.0 N-CH2-CH:

Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated m/z "Found" m/z
[M+H]* 536.1735 536.1739
M+Nal* 558.1554 558.1558

[

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a small organic
molecule such as C31H26CIN303.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
e Sample Preparation:
o Weigh approximately 5-10 mg of the solid C31H26CIN303 sample.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Acquire the *H NMR spectrum using a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12
ppm).

o Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).

o Reference the spectrum to the TMS signal at 0.00 ppm.
o Integrate the signals and determine the multiplicities and coupling constants.

e 13C NMR Acquisition:
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o Following *H NMR, switch the spectrometer to the 13C channel.
o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200
ppm).

o Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C.

o Apply Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual CDCls signal at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion for elemental composition
confirmation.

Instrumentation: Electrospray lonization Time-of-Flight (ESI-TOF) Mass Spectrometer
Procedure:
e Sample Preparation:

o Prepare a dilute solution of C31H26CIN303 (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o Data Acquisition:

o

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

Operate the mass spectrometer in positive ion mode to detect protonated molecules
(M+H]*).

o

Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).

[¢]

[e]

Acquire data for a sufficient duration to obtain a stable and high-quality mass spectrum.
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o Use an internal or external calibrant to ensure high mass accuracy.

o Data Analysis:
o Process the acquired spectrum to identify the monoisotopic peak of the molecular ion.

o Compare the measured accurate mass to the theoretical mass calculated for the
elemental formula C31H26CIN303 (+H for the protonated species). The difference should

be within a few parts per million (ppm).

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and
logical workflows in the spectroscopic analysis of C31H26CIN303.
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Caption: Experimental Workflow for Spectroscopic Analysis.
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Caption: Logical Flow of Structure Elucidation.
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¢ To cite this document: BenchChem. [Spectroscopic analysis of C31H26CIN303 using NMR
and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12140327#spectroscopic-analysis-of-c31h26¢In303-
using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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